2-Methoxy-2-(oxan-4-yl)acetaldehyde is a chemical compound with the molecular formula and a molecular weight of 172.22 g/mol. This compound falls under the category of aldehydes, specifically characterized by the presence of a methoxy group and an oxan-4-yl ring. Its unique structure imparts significant chemical properties that are valuable in various scientific applications.
The compound is classified as an aldehyde due to the presence of the carbonyl functional group (). It is sourced from chemical suppliers, such as Sigma-Aldrich and BenchChem, which provide detailed information regarding its synthesis and applications. The compound's CAS number is 1995208-34-8, indicating its unique identification in chemical databases.
The synthesis of 2-methoxy-2-(oxan-4-yl)acetaldehyde typically involves the reaction of ethyl vinyl ether with 4-hydroxy-2-oxanone under acidic conditions. This process can be outlined as follows:
The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired aldehyde product. In industrial settings, continuous flow reactors may be employed to enhance control over reaction parameters such as temperature and pressure, thus improving yield and purity.
The molecular structure of 2-methoxy-2-(oxan-4-yl)acetaldehyde can be represented by its canonical SMILES notation: CCOC(C=O)C1CCOCC1
. The InChI key for this compound is GUEMPUWLPCPYNK-UHFFFAOYSA-N
, which provides a standardized way to represent its structure in databases.
Property | Value |
---|---|
CAS Number | 1995208-34-8 |
Molecular Formula | C9H16O3 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | 2-methoxy-2-(oxan-4-yl)acetaldehyde |
InChI | InChI=1S/C9H16O3/c1-2-12-9(7-10)8-3-5-11-6-4-8/h7-9H,2-6H2,1H3 |
2-Methoxy-2-(oxan-4-yl)acetaldehyde can undergo various chemical reactions:
The major products from these reactions include:
Substitution reactions yield various derivatives depending on the nucleophile used.
The mechanism of action for 2-methoxy-2-(oxan-4-yl)acetaldehyde primarily involves its interaction with biological pathways:
The physical properties of 2-methoxy-2-(oxan-4-yl)acetaldehyde include:
Key chemical properties include:
The purity of commercially available samples is often around 95%, ensuring high-quality for research applications.
2-Methoxy-2-(oxan-4-yl)acetaldehyde has several scientific applications:
The compound's distinctive combination of functional groups makes it a versatile building block in synthetic organic chemistry and medicinal chemistry applications.
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 2365156-60-9
CAS No.: 61607-82-7
CAS No.: 62453-16-1